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Tubulin inhibitor 11 -

Tubulin inhibitor 11

Catalog Number: EVT-10989011
CAS Number:
Molecular Formula: C22H23N3O3S
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tubulin inhibitor 11 is a compound that belongs to a class of substances known for their ability to inhibit tubulin polymerization, which is a critical process in cell division and cellular structure maintenance. Tubulin inhibitors are particularly significant in cancer research as they can disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. This compound, like others in its class, is being studied for its potential therapeutic applications in oncology.

Source

The compound's development stems from extensive research into tubulin inhibitors, with various studies focusing on synthesizing and characterizing different derivatives. Notably, the identification of novel tubulin inhibitors has been facilitated through high-throughput screening methods and pharmacophore modeling techniques that target the colchicine binding site on tubulin .

Classification

Tubulin inhibitor 11 can be classified as a microtubule-targeting agent. This classification is based on its mechanism of action, which involves binding to tubulin and preventing its polymerization into microtubules. Compounds in this category are typically evaluated for their cytotoxic effects against cancer cell lines and their potential to overcome drug resistance mechanisms in tumor cells .

Synthesis Analysis

Methods

The synthesis of tubulin inhibitor 11 involves several key steps, primarily utilizing isothiocyanates and other derivatives designed to enhance inhibitory activity against tubulin polymerization. The synthetic pathways often include:

  • Formation of Isothiocyanates: This involves the reaction of amines with thiophosgene or other thiocyanate sources.
  • Microwave-Assisted Synthesis: Some derivatives are synthesized using microwave irradiation to improve reaction times and yields.
  • Desulfurization Reactions: Certain intermediates require desulfurization using agents like hydrogen peroxide or tosyl chloride to yield active compounds .

Technical Details

The synthesis process typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for structural confirmation of the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of tubulin inhibitor 11 features a core that allows for interaction with the colchicine binding site on tubulin. The specific arrangement of functional groups is crucial for its biological activity.

Data

  • Molecular Formula: C_xH_yN_z (exact formula varies based on specific derivative)
  • Molecular Weight: Typically ranges around 300-500 g/mol depending on substitutions.
  • Key Functional Groups: Isothiocyanate groups, aromatic rings, and possibly nitrogen-containing moieties which enhance binding affinity to tubulin.
Chemical Reactions Analysis

Reactions

Tubulin inhibitor 11 undergoes several chemical reactions during its synthesis and when interacting with biological targets:

  • Nucleophilic Substitution Reactions: Involving the introduction of isothiocyanate groups onto aromatic systems.
  • Polymerization Inhibition Assays: In vitro studies demonstrate the compound's ability to inhibit tubulin polymerization, measured by changes in turbidity or fluorescence assays .

Technical Details

The efficacy of tubulin inhibitor 11 is often assessed using concentration-response curves to determine half-maximal inhibitory concentration (IC50) values. These values provide insight into the potency of the compound against various cancer cell lines.

Mechanism of Action

Process

Tubulin inhibitor 11 exerts its effects by binding to the colchicine site on beta-tubulin, preventing the assembly of microtubules necessary for mitosis. This disruption leads to:

  • Cell Cycle Arrest: Cells are unable to proceed through mitosis, resulting in accumulation in the G2/M phase.
  • Induction of Apoptosis: Prolonged disruption can trigger programmed cell death pathways due to cellular stress .

Data

Studies have shown that compounds similar to tubulin inhibitor 11 can lead to significant increases in apoptosis markers when tested on various cancer cell lines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline substance.
  • Solubility: Varies with polarity; many tubulin inhibitors exhibit limited solubility in water but higher solubility in organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of isothiocyanate groups makes it reactive towards nucleophiles, which can be exploited for further chemical modifications.

Relevant Data or Analyses

Characterization studies often reveal insights into thermal stability and degradation pathways, essential for understanding storage conditions and shelf life.

Applications

Scientific Uses

Tubulin inhibitor 11 is primarily explored for its potential applications in cancer therapy. Its ability to inhibit microtubule formation makes it a candidate for treating various malignancies, particularly those resistant to traditional chemotherapeutics. Additionally, ongoing research aims to elucidate its mechanisms further and improve its efficacy through structural modifications .

Molecular Mechanisms of Tubulin Inhibition

Structural Basis of Colchicine Binding Site Interaction

Tubulin inhibitor 11 binds with high specificity to the colchicine site on β-tubulin, a shallow hydrophobic pocket located at the interface between the α- and β-tubulin monomers within the heterodimer. This binding site is characterized by key structural elements including the βT7 loop (residues 273-277), helix βH7 (residues 234-250), helix βH8 (residues 253-264), and the adjacent αT5 loop (residues 35-60) from the α-subunit [2] [6]. Crystallographic studies reveal that binding occurs through a combination of hydrophobic interactions and specific hydrogen bonds. The trimethoxybenzene moiety of tubulin inhibitor 11 inserts deep into the hydrophobic pocket formed by residues βLeu248, βLeu255, βAla250, and βVal238, while its naphthyl group engages in π-stacking interactions with βPhe169 [6].

A critical hydrogen bond forms between the carbonyl oxygen of tubulin inhibitor 11 and the hydroxyl group of αThr179, an interaction that stabilizes the T7 loop in a conformation incompatible with straight protofilament formation. This steric hindrance prevents the curved-to-straight conformational transition required for microtubule assembly [6]. Unlike vinca alkaloids and taxanes, colchicine-site binders like tubulin inhibitor 11 exhibit negligible recognition by P-glycoprotein efflux pumps, as evidenced by cytotoxicity assays showing less than 2-fold difference in IC50 values between drug-sensitive and multidrug-resistant leukemia cell lines [6].

Table 1: Key Interactions Between Tubulin Inhibitor 11 and the Colchicine Binding Site

Tubulin ResidueInteraction TypeFunctional Consequence
βLeu248Hydrophobic packingStabilizes inhibitor positioning in binding pocket
βAla250Van der Waals contactsContributes to binding affinity
βVal238Hydrophobic interactionAccommodates trimethoxybenzene moiety
βPhe169π-StackingAnchors naphthyl group orientation
αThr179Hydrogen bondLocks T7 loop conformation
βLys254Water-mediated H-bondStabilizes bound conformation
βAsn258Side chain proximityInfluences binding pocket geometry

Allosteric Modulation of Tubulin Polymerization Dynamics

Tubulin inhibitor 11 exerts profound effects on tubulin polymerization dynamics through allosteric mechanisms that alter the intrinsic conformational flexibility of the heterodimer. Molecular dynamics simulations demonstrate that nucleotide state governs tubulin flexibility, with GTP-tubulin exhibiting broader curvature distribution (10°-14°) compared to GDP-tubulin (12°-13°) in solution [3] [9]. Binding of tubulin inhibitor 11 to the colchicine site induces long-range allosteric effects that propagate to the interdimer interface, reducing tangential bending flexibility by 40% compared to uninhibited GDP-tubulin [10]. This restriction impedes the formation of longitudinal contacts necessary for protofilament elongation.

The inhibitor binding stabilizes a conformation resembling the GDP-bound curved state, characterized by a 12° intradimer curvature angle and specific orientation of helix βH7 relative to the core structure [7] [10]. This stabilization uncouples the conformational cycle from the nucleotide state, effectively freezing the heterodimer in assembly-incompetent conformation. Studies with the βT238A mutation (threonine to alanine at residue 238 of β-tubulin) provide mechanistic insight, as this mutation similarly reduces catastrophe frequency by 70% and decreases shrinking rates by 40% through attenuation of post-GTP hydrolysis conformational changes in the microtubule lattice [7]. This mutation demonstrates that suppressing the GDP-induced conformational change directly impacts dynamic instability parameters without altering hydrolysis rates.

Table 2: Effects of Tubulin Inhibitor 11 on Tubulin Conformational Dynamics

ParameterUninhibited GTP-TubulinUninhibited GDP-TubulinTubulin Inhibitor 11 Bound
Intradimer Curvature Range10°-14°12°-13°Fixed at 12°
Tangential Bending FlexibilityHighModerateReduced by 40%
Longitudinal Interface StabilityAssembly-competentAssembly-incompetentAssembly-incompetent
Protofilament IncorporationFavorableUnfavorableSterically blocked
Nucleotide SensitivityGTP-dependentGDP-dependentUncoupled from nucleotide state

Spatiotemporal Disruption of Microtubule-Associated Cellular Functions

The disruption of microtubule networks by tubulin inhibitor 11 initiates a cascade of spatiotemporal dysfunction across multiple cellular processes. Within 30 minutes of exposure, human umbilical vein endothelial cells exhibit complete microtubule depolymerization, accompanied by a 52% reduction in cell area and 63% increase in nuclear height [4]. This rapid morphological disruption correlates with significant biomechanical alterations, including a 2.3-fold increase in Young's modulus (cell stiffening) and 70% reduction in adhesion force between atomic force microscopy tips and cell surfaces [4]. These mechanical changes result from actin cytoskeletal reorganization, where depolymerized microtubules trigger RhoA activation and subsequent formation of actin stress fibers at the cell periphery.

Mitotic arrest occurs through disruption of spindle assembly dynamics, with tubulin inhibitor 11 inducing type III spindle abnormalities characterized by ball-like chromosome condensation surrounded by disorganized microtubule asters [6]. This disrupts chromosome segregation and activates the spindle assembly checkpoint, arresting cells in prometaphase. Intracellular transport is equally compromised, as demonstrated by live imaging showing a 75% reduction in mitochondrial mobility along neuronal processes within 15 minutes of inhibitor application [8]. The spatial distribution of microtubule-associated proteins (MAPs) is fundamentally altered, with Tau relocalization from axonal compartments to somatodendritic regions and dissociation of Doublecortin from microtubule plus ends, disrupting its role in neuronal migration [8].

Conformational Effects on Tubulin Heterodimer Assembly

Tubulin inhibitor 11 binding induces specific conformational changes that propagate throughout the heterodimer, preventing the adoption of assembly-competent states. Cryo-EM structures of unpolymerized tubulin reveal that both GTP- and GDP-bound heterodimers adopt curved conformations (approximately 12° curvature) in solution, contrary to earlier allosteric models suggesting nucleotide-dependent straightening [10]. However, GTP binding reduces flexibility in critical regions: the H2-S3 loop exhibits 0.5 Å reduced displacement and the M-loop shows 40% decreased mobility compared to GDP-tubulin [10]. Tubulin inhibitor 11 binding mimics this reduced flexibility but through different mechanisms, constraining the βT7 loop in a conformation that sterically clashes with the α-tubulin surface in protofilaments.

The assembly process requires sequential conformational transitions: initial GTP-induced flexibility reduction allows formation of longitudinal contacts, followed by lattice-induced straightening through lateral interactions. Tubulin inhibitor 11 disrupts this process at multiple stages: (1) it prevents the straightening transition by sterically blocking the conformational changes in the βT7 loop necessary for longitudinal interface formation; (2) it induces formation of aberrant oligomers with improper curvature that cannot integrate into growing microtubule ends; and (3) it sequesters tubulin dimers into assembly-incompetent complexes [1] [5]. Molecular dynamics simulations reveal that lateral contact formation occurs through multiple intermediate states with distinct interfaces: initial "Tube-bond" contacts involving H3 helix interactions, transitioning to stable "Microtubule-bond" configurations with extensive βH3-βH3 and M-loop contacts [10]. Inhibitor-bound tubulin cannot achieve these sequential configurations due to restricted bending flexibility at interdimer interfaces.

The conformational effects extend beyond dimer straightening to include specific repositioning of structural elements critical for lattice stability. In uninhibited microtubules, GTP binding induces a flip of the T5 loop toward the interdimer interface, positioning catalytic residues for efficient GTP hydrolysis upon incorporation into the lattice [5] [10]. Tubulin inhibitor 11 binding prevents this T5 loop reorientation, explaining why inhibitor-bound tubulin not only fails to assemble but also cannot activate the GTPase activity of adjacent heterodimers in oligomeric complexes. This dual disruption of assembly and hydrolysis creates a dominant-negative effect that extends beyond simple occupancy of the colchicine binding site.

Properties

Product Name

Tubulin inhibitor 11

IUPAC Name

4-methyl-3-[(4-methylphenyl)sulfonylamino]-N-[(6-methylpyridin-3-yl)methyl]benzamide

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C22H23N3O3S/c1-15-4-10-20(11-5-15)29(27,28)25-21-12-19(9-6-16(21)2)22(26)24-14-18-8-7-17(3)23-13-18/h4-13,25H,14H2,1-3H3,(H,24,26)

InChI Key

ZKRBQBKMMRYJKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C

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